molecular formula C15H11F3N2O B13678795 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13678795
M. Wt: 292.26 g/mol
InChI Key: JWQNIFMIQDSSJJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a methoxyphenyl group at position 2 and a trifluoromethyl (CF₃) group at position 6. The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and antiulcer activities . The CF₃ group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety may influence electronic properties and receptor binding .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-13-7-3-2-5-10(13)12-9-20-8-4-6-11(14(20)19-12)15(16,17)18/h2-9H,1H3

InChI Key

JWQNIFMIQDSSJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is often carried out under mild conditions and can be catalyzed by transition metals or through metal-free oxidation and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of micro-flow technology has been reported to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve mild temperatures and pressures to maintain the integrity of the imidazo[1,2-a]pyridine core .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the MARK4 protein, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 8

a) 8-Bromo vs. 8-Trifluoromethyl
  • 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1206981-68-1, ):
    • Molecular Weight: 265.03 g/mol.
    • The bromine atom at position 8 increases molecular weight and polarizability compared to CF₃. Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas CF₃ provides steric bulk and metabolic resistance .
  • Target Compound (8-CF₃) :
    • The CF₃ group improves lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration, which is critical for neuroactive agents .
b) 8-Methyl vs. 8-Trifluoromethyl
  • Methyl substituents are common in proton pump inhibitors (e.g., SCH 28080) but may lack the pharmacokinetic advantages of CF₃ .

Substituent Effects at Position 2

a) 2-Methoxyphenyl vs. 2-Chloromethyl
  • 2-(Chloromethyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 204927-24-2, ): The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution).
b) 2-Thiophenyl vs. 2-Methoxyphenyl
  • 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine ():
    • Thiophenyl groups enhance aromatic interactions but lack the electron-donating methoxy group, which can modulate fluorescence properties. For example, 2-(2-hydroxyphenyl) derivatives exhibit excited-state intramolecular proton transfer (ESIPT) fluorescence, whereas methoxyphenyl groups may suppress this due to steric and electronic effects .
a) Anticancer Activity
  • IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine, ):
    • A selenylated derivative with IC₅₀ = 1.8 μM against glioblastoma cells. The selenium atom contributes to redox modulation, unlike the CF₃ group, which primarily affects stability.
  • Target Compound :
    • CF₃ may enhance cytotoxicity by resisting metabolic deactivation, though direct comparisons require experimental validation.
b) Antiulcer Activity
  • SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, ): Combines antisecretory and cytoprotective effects via H⁺/K⁺-ATPase inhibition. The absence of a cyanomethyl group in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition or receptor antagonism .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Estimated) Solubility (µg/mL)
Target Compound ~293.2 2-Methoxyphenyl, 8-CF₃ ~2.8 <10 (aqueous)
8-Bromo-2-(trifluoromethyl) () 265.03 8-Br, 2-CF₃ ~2.5 <5
8-Methyl-2-[3-CF₃-phenyl] () ~291.3 8-CH₃, 2-(3-CF₃-phenyl) ~3.0 <15
SCH 28080 () 296.3 3-Cyanomethyl, 8-PhOCH₂ ~2.2 ~50 (DMSO)

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